Levomepromazine hydrochloride

Description

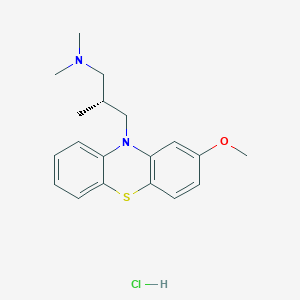

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGFPIWRAEFAN-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236-99-3 | |

| Record name | Levomepromazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomepromazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomepromazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMEPROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BB1Y2586 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levomepromazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) antipsychotic, exerts its complex pharmacological effects through the antagonism of a wide array of central nervous system receptors. This technical guide provides a comprehensive overview of the core mechanism of action of levomepromazine hydrochloride, focusing on its interactions with key neurotransmitter systems. Quantitative binding affinity data are presented, along with detailed methodologies for the key experiments utilized in determining these interactions. Furthermore, the downstream signaling pathways affected by levomepromazine's receptor antagonism are elucidated and visualized. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of neuropsychiatric therapeutics.

Introduction

Levomepromazine, also known as methotrimeprazine, is a low-potency typical antipsychotic of the phenothiazine class.[1] It exhibits a broad pharmacological profile, underpinning its therapeutic efficacy in the management of psychosis, as well as its notable sedative, anxiolytic, antiemetic, and analgesic properties.[2][3] The multifaceted nature of levomepromazine's clinical effects is a direct consequence of its interaction with multiple neurotransmitter receptor systems.[4][5][6] This guide delves into the core mechanisms of levomepromazine's action, providing a detailed examination of its receptor binding profile and the subsequent modulation of intracellular signaling cascades.

Receptor Binding Affinity Profile

The therapeutic and side-effect profile of levomepromazine is dictated by its affinity for a range of G-protein coupled receptors (GPCRs). The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for levomepromazine at various key neurotransmitter receptors, compiled from in vitro radioligand binding assays.

| Receptor Family | Receptor Subtype | Levomepromazine Ki (nM) | Primary Source(s) |

| Dopamine (B1211576) | D1 | 54.3 | [2][7] |

| D2L | 8.6 | [2][7] | |

| D2S | 4.3 | [2][7] | |

| D3 | 8.3 | [2][7] | |

| D4.2 | 7.9 | [2][7] | |

| Serotonin (B10506) | 5-HT2A | High Affinity | [8] |

| 5-HT2C | High Affinity | [4] | |

| Histamine (B1213489) | H1 | High Affinity | [4][9] |

| Adrenergic | α1 | High Affinity | [8][10][11] |

| α2 | Moderate Affinity | [8][11] | |

| Muscarinic | M1-M5 | Moderate Affinity | [4][9] |

Core Mechanisms of Action and Downstream Signaling

Levomepromazine's mechanism of action is primarily characterized by its potent antagonism of dopamine D2-like receptors, serotonin 5-HT2A receptors, histamine H1 receptors, and α1-adrenergic receptors. Blockade of these receptors disrupts their respective signaling pathways, leading to the drug's diverse pharmacological effects.

Dopamine Receptor Antagonism

Levomepromazine exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4).[2][7] The antipsychotic effects of levomepromazine are largely attributed to its blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain.

-

Signaling Pathway: Dopamine D2 receptors are Gi/o-coupled GPCRs. Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Levomepromazine, as a competitive antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine-mediated inhibition of adenylyl cyclase and maintaining baseline cAMP levels.

Serotonin Receptor Antagonism

Levomepromazine demonstrates high affinity for 5-HT2A and 5-HT2C receptors.[4][8] Antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

-

Signaling Pathway: 5-HT2A receptors are Gq/11-coupled GPCRs. Activation by serotonin leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). Levomepromazine blocks this cascade by preventing serotonin from binding to and activating the 5-HT2A receptor.

Histamine Receptor Antagonism

Levomepromazine is a potent antagonist of the histamine H1 receptor.[4][9] This action is primarily responsible for its strong sedative and hypnotic effects, which can be therapeutically beneficial in agitated or psychotic patients but can also be a significant side effect.

-

Signaling Pathway: The histamine H1 receptor is also a Gq/11-coupled GPCR. Its signaling cascade is similar to that of the 5-HT2A receptor, involving the activation of PLC and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and PKC activation. Levomepromazine's antagonism of the H1 receptor blocks these downstream events.

Adrenergic Receptor Antagonism

Levomepromazine exhibits high affinity for α1-adrenergic receptors and moderate affinity for α2-adrenergic receptors.[8][10][11] The blockade of α1-adrenergic receptors is associated with several of levomepromazine's side effects, most notably orthostatic hypotension and dizziness, due to the inhibition of norepinephrine-mediated vasoconstriction.

-

Signaling Pathway: α1-adrenergic receptors are Gq/11-coupled GPCRs that, upon activation by norepinephrine (B1679862) or epinephrine, stimulate the PLC/IP3/DAG pathway, leading to an increase in intracellular calcium and the activation of PKC. This cascade in vascular smooth muscle cells results in contraction and vasoconstriction. Levomepromazine's antagonism at these receptors inhibits this signaling pathway.

Muscarinic Receptor Antagonism

Levomepromazine has a moderate affinity for muscarinic acetylcholine (B1216132) receptors (M1-M5).[4][9] This anticholinergic activity contributes to side effects such as dry mouth, blurred vision, constipation, and urinary retention.

-

Signaling Pathway: Muscarinic receptor subtypes have varied G-protein coupling. M1, M3, and M5 receptors are Gq/11-coupled, activating the PLC pathway. M2 and M4 receptors are Gi/o-coupled, inhibiting adenylyl cyclase. Levomepromazine's antagonism at these receptors will have differing effects on downstream signaling depending on the specific receptor subtype and its location.

Experimental Protocols

The determination of levomepromazine's receptor binding affinities and functional antagonism relies on a variety of in vitro assays.

Radioligand Binding Assay

This is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

-

Principle: A competitive binding assay is performed in which a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound (levomepromazine). The ability of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Detailed Methodology (Example for Dopamine D2 Receptor):

-

Membrane Preparation: Frozen membrane suspensions of recombinant human dopamine D2 receptor subtypes expressed in Sf9 cells are utilized.[2][7]

-

Radioligand: [3H]spiperone, a high-affinity D2 receptor antagonist, is used as the radioligand at a concentration of 0.22 nM.[2][7]

-

Assay Buffer: 50 mM Tris-EDTA, pH 7.4, containing 154 mM NaCl.[2][7]

-

Competition Assay: The assay is conducted in a final volume of 1.0 ml, containing the assay buffer, [3H]spiperone, varying concentrations of levomepromazine (e.g., 0.1 nM to 10 µM), and the membrane preparation.[2][7]

-

Non-specific Binding: Determined in parallel incubations containing a high concentration (e.g., 10 µM) of a potent, unlabeled D2 antagonist, such as (+)butaclamol.[2][7]

-

Incubation: The mixture is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.[2][7]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.[2][7]

-

Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.[2][7]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for levomepromazine is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For levomepromazine, these assays confirm its antagonist activity.

-

Principle: This assay measures the ability of an antagonist to block an agonist-induced decrease in intracellular cAMP levels. To measure the inhibition of adenylyl cyclase by a Gi-coupled receptor, the enzyme is first stimulated with forskolin (B1673556) to produce a measurable level of cAMP.

-

Methodology Outline:

-

Cell Culture: Cells stably expressing the human D2 receptor are cultured in appropriate media.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of levomepromazine.

-

Agonist and Forskolin Stimulation: A D2 receptor agonist (e.g., quinpirole) and forskolin are added to the cells to stimulate the Gi pathway and adenylyl cyclase, respectively.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The ability of levomepromazine to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.

-

-

Principle: This assay measures the ability of an antagonist to inhibit an agonist-induced increase in intracellular calcium concentration.

-

Methodology Outline:

-

Cell Culture and Dye Loading: Cells expressing the target Gq-coupled receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with different concentrations of levomepromazine.

-

Agonist Stimulation: A specific agonist for the receptor is added to the cells, triggering the release of intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of levomepromazine on the agonist-induced calcium flux is quantified, and an IC50 value is calculated.

-

Conclusion

The mechanism of action of levomepromazine hydrochloride is characterized by its broad-spectrum antagonism at multiple G-protein coupled receptors. Its high affinity for dopamine D2-like, serotonin 5-HT2A, histamine H1, and adrenergic α1 receptors forms the basis of its antipsychotic, sedative, and cardiovascular effects. A thorough understanding of its complex receptor binding profile and the resulting modulation of downstream signaling pathways is essential for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved efficacy and side-effect profiles. The experimental methodologies detailed in this guide provide a framework for the continued investigation of the pharmacology of levomepromazine and other multi-receptor-targeting drugs.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 3. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. Functional Characterization of Muscarinic Receptors in Human Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.isciii.es [scielo.isciii.es]

- 8. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Levomepromazine Hydrochloride: An In-Depth Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), also known as methotrimeprazine, is a phenothiazine (B1677639) antipsychotic with a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. This broad receptor-binding portfolio contributes to both its therapeutic effects and its side-effect profile. This technical guide provides a detailed overview of the receptor binding affinity of levomepromazine hydrochloride, outlines the experimental protocols for determining these binding characteristics, and visualizes the key signaling pathways involved.

Data Presentation: Receptor Binding Affinity of Levomepromazine

The binding affinity of levomepromazine for various neurotransmitter receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for levomepromazine at various human (h) and rat (r) receptors, compiled from extensive in vitro radioligand binding assays.

| Receptor Family | Receptor Subtype | Ki (nM) | Species |

| Dopamine (B1211576) | D1 | 54.3[1] | Human |

| D2S | 4.3[1] | Human | |

| D2L | 8.6[1] | Human | |

| D3 | 8.3[1] | Human | |

| D4.2 | 7.9[1] | Human | |

| Serotonin | 5-HT1A | 26 | Human |

| 5-HT1B | 130 | Human | |

| 5-HT1D | 33 | Human | |

| 5-HT1E | 140 | Human | |

| 5-HT2A | 1.4 | Human | |

| 5-HT2B | 5.4 | Human | |

| 5-HT2C | 1.7 | Human | |

| 5-HT3 | 130 | Human | |

| 5-HT5A | 110 | Human | |

| 5-HT6 | 18 | Human | |

| 5-HT7 | 25 | Human | |

| Adrenergic | α1A | 1.1 | Human |

| α1B | 1.2 | Human | |

| α1D | 1.0 | Human | |

| α2A | 5.0 | Human | |

| α2B | 4.0 | Human | |

| α2C | 4.0 | Human | |

| Histamine | H1 | 0.3 | Human |

| H2 | 49 | Human | |

| H3 | >10000 | Human | |

| H4 | 140 | Human | |

| Muscarinic | M1 | 13 | Human |

| M2 | 48 | Human | |

| M3 | 40 | Human | |

| M4 | 19 | Human | |

| M5 | 25 | Human |

Experimental Protocols: Radioligand Binding Assay

The receptor binding affinities (Ki values) presented in this guide are determined using competitive radioligand binding assays. This technique measures the ability of a test compound (levomepromazine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Membrane Preparation

-

Source: Cell lines (e.g., HEK-293, CHO) stably expressing the human recombinant receptor of interest, or tissue homogenates from specific brain regions known to be rich in the target receptor.

-

Procedure:

-

Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

Competitive Binding Assay

-

Materials:

-

Prepared cell membranes.

-

Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors, [³H]Prazosin for α1-adrenergic receptors, [³H]Pyrilamine for H1 receptors, [³H]N-methylscopolamine for muscarinic receptors).

-

Unlabeled levomepromazine hydrochloride at a range of concentrations.

-

A high concentration of a known antagonist for the target receptor to determine non-specific binding.

-

Assay buffer (composition varies depending on the receptor, but typically contains a buffer salt, ions, and protease inhibitors).

-

96-well filter plates and a vacuum filtration manifold.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled levomepromazine.

-

Control wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a competing antagonist).

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity on each filter is quantified using a liquid scintillation counter.

-

Data Analysis

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of levomepromazine.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the levomepromazine concentration.

-

The IC50 value (the concentration of levomepromazine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by levomepromazine's receptor antagonism and a typical experimental workflow for a radioligand binding assay.

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Levomepromazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic with a wide range of clinical applications, including the management of schizophrenia and the palliation of nausea and pain. This technical guide provides a comprehensive overview of the chemical synthesis and detailed structural analysis of its hydrochloride salt. The synthesis section delineates a viable pathway commencing from readily available starting materials, encompassing the formation of the racemic mixture and its subsequent chiral resolution to yield the pharmacologically active levorotatory isomer. The structural analysis section details various chromatographic and spectroscopic techniques essential for the characterization and quality control of levomepromazine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

Chemical Synthesis of Levomepromazine Hydrochloride

The synthesis of levomepromazine hydrochloride is a multi-step process that begins with the formation of the phenothiazine core, followed by alkylation to introduce the side chain, and finally, resolution of the resulting racemic mixture to isolate the desired levo-isomer.

Synthesis of the Racemic Base: (±)-Methotrimeprazine

The synthesis of the racemic base, known as methotrimeprazine, involves two primary starting materials: 2-methoxyphenothiazine (B126182) and 1-dimethylamino-2-methyl-3-chloropropane.

Step 1: Synthesis of 2-Methoxyphenothiazine

A common route to 2-methoxyphenothiazine starts from resorcinol (B1680541) and aniline (B41778).[1][2][3]

-

Reaction: Resorcinol is first reacted with aniline in the presence of a catalyst such as p-toluenesulfonic acid to form 3-hydroxydiphenylamine.

-

Methylation: The resulting intermediate is then methylated using a reagent like dimethyl sulfate (B86663) to yield 3-methoxydiphenylamine.

-

Cyclization: Finally, cyclization with sulfur in the presence of a catalyst like iodine affords 2-methoxyphenothiazine.[1]

Step 2: Synthesis of 1-Dimethylamino-2-methyl-3-chloropropane

This side chain can be prepared from 1-dimethylamino-2-propanol.

-

Reaction: 1-Dimethylamino-2-propanol is reacted with thionyl chloride to produce 1-dimethylamino-2-methyl-3-chloropropane hydrochloride.[4] The free base can be obtained by neutralization.

Step 3: Alkylation to form (±)-Methotrimeprazine

2-methoxyphenothiazine is alkylated with 1-dimethylamino-2-methyl-3-chloropropane to yield the racemic base.[5]

-

Reaction: The reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like xylene.

Resolution of (±)-Methotrimeprazine

The therapeutic activity of methotrimeprazine resides in the levorotatory isomer. Therefore, the resolution of the racemic mixture is a critical step.[6][7]

-

Resolving Agent: A chiral acid, such as (-)-di-p-toluoyl-L-tartaric acid, is used to form diastereomeric salts with the racemic base.[6]

-

Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble salt of the dextrorotatory isomer crystallizes out first.

-

Isolation of Levomepromazine: The mother liquor, enriched in the levorotatory isomer, is then treated to liberate the free base, levomepromazine.

-

Salt Formation: Finally, treatment of the levomepromazine free base with hydrochloric acid yields levomepromazine hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine [5]

-

To a solution of 2-methoxyphenothiazine in dry xylene, add sodium amide.

-

Heat the mixture to reflux.

-

Slowly add a solution of 1-dimethylamino-2-methyl-3-chloropropane in dry xylene.

-

Continue refluxing for several hours.

-

Cool the reaction mixture and wash with water.

-

Extract the aqueous layer with a suitable organic solvent.

-

Dry the combined organic extracts and evaporate the solvent to obtain the crude racemic base.

-

Purify the product by vacuum distillation or chromatography.

Protocol 2: Resolution of (±)-Methotrimeprazine and formation of Levomepromazine Hydrochloride [6]

-

Dissolve the racemic base and an equimolar amount of (-)-di-p-toluoyl-L-tartaric acid in a suitable solvent (e.g., ethanol) with heating.

-

Allow the solution to cool slowly to induce crystallization of the diastereomeric salt of the (+)-isomer.

-

Filter off the crystals and concentrate the mother liquor.

-

Treat the mother liquor with a base (e.g., sodium hydroxide (B78521) solution) to liberate the free levomepromazine base.

-

Extract the levomepromazine base with an organic solvent.

-

Wash and dry the organic extract.

-

Bubble dry hydrogen chloride gas through the solution of the free base, or add a solution of HCl in a suitable solvent (e.g., isopropanol), to precipitate levomepromazine hydrochloride.

-

Filter and dry the resulting solid.

Quantitative Data

| Parameter | Value | Reference |

| Purity of Levomepromazine Maleate (B1232345) | >99.7% | [5] |

Structural Analysis of Levomepromazine Hydrochloride

A combination of chromatographic and spectroscopic methods is employed to confirm the identity, purity, and structure of levomepromazine hydrochloride.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of levomepromazine hydrochloride and for its quantification in pharmaceutical formulations and biological fluids.[8][9][10]

Protocol 3: HPLC Analysis [10]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile). A gradient elution may be used.[10]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of levomepromazine and its metabolites.

Spectroscopic Methods

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for the quantitative determination of levomepromazine hydrochloride.[11]

Protocol 4: UV-Vis Spectrophotometric Analysis [11]

-

Prepare a standard solution of levomepromazine hydrochloride in a suitable solvent (e.g., 0.02 M sulfuric acid).

-

Prepare the sample solution at a similar concentration.

-

Measure the absorbance at the wavelength of maximum absorption (λmax).

-

Calculate the concentration of the sample by comparison with the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of levomepromazine.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenothiazine ring, the methoxy (B1213986) group, and the aliphatic protons of the side chain.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the levomepromazine hydrochloride molecule. Key expected absorptions include:

-

N-H stretch (from the hydrochloride salt)

-

C-H stretches (aromatic and aliphatic)

-

C=C stretches (aromatic)

-

C-O stretch (ether)

-

C-N stretch

-

C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.[10][12]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is suitable for determining the molecular weight of levomepromazine. The protonated molecule [M+H]⁺ would be expected.

-

Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be used to study the fragmentation pathways of the molecule, aiding in its structural elucidation.

Structural Data

Table 1: Physicochemical and Spectroscopic Data for Levomepromazine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅ClN₂OS | [13] |

| Molecular Weight | 364.9 g/mol | [13] |

| IUPAC Name | (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | [13] |

| UV λmax | ~254 nm and ~302 nm | [11] |

Visualizations

Synthesis Pathway

Caption: Chemical synthesis pathway of Levomepromazine HCl.

Structural Analysis Workflow

Caption: Workflow for the structural analysis of Levomepromazine HCl.

Signaling Pathways (Mechanism of Action)

Caption: Simplified signaling pathways of Levomepromazine.

References

- 1. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides - Google Patents [patents.google.com]

- 5. EP2743263A1 - An improved process for the preparation of levomepromazine maleate - Google Patents [patents.google.com]

- 6. US4798895A - Process for preparing levomepromazine hydrogen maleate - Google Patents [patents.google.com]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. Liquid chromatographic resolution of the enantiomers of psychotropic drug levomepromazine (methotrimeprazine) with beta-cyclodextrin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Nuclear magnetic resonance analysis of methotrimeprazine (levomepromazine) hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levomepromazine Hydrochloride | C19H25ClN2OS | CID 11954230 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Effects of Levomepromazine on Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116) is a phenothiazine-class antipsychotic medication used in the management of various psychiatric disorders. While its clinical efficacy is well-established, a comprehensive understanding of its direct effects on neuronal cells at a molecular and cellular level is crucial for both optimizing therapeutic strategies and identifying potential neurotoxic liabilities. This technical guide provides an in-depth overview of the currently available in vitro data on the effects of levomepromazine on neuronal cell lines. Due to the limited specific research on levomepromazine, this guide also incorporates general mechanisms of phenothiazine (B1677639) neurotoxicity and provides detailed experimental protocols to facilitate further investigation into this compound's neuronal impact.

Data Presentation

The available quantitative data on the effects of levomepromazine on neuronal cell lines is currently limited to studies on the murine hippocampal neuronal cell line, HT-22.

Table 1: Effect of Levomepromazine on the Viability of HT-22 Neuronal Cells

| Treatment Condition | Levomepromazine Concentration (µM) | Cell Viability (% of Control) | Statistical Significance (p-value) | Reference |

| Uninjured (Exposure-naïve) | 0.05 | Not specified | Not significant | [1] |

| 0.5 | Not specified | Not significant | [1] | |

| 10 | Not specified | Not significant | [1] | |

| 20 | Not specified | Not significant | [1] | |

| 50 | Significantly decreased | p = 0.030 | [1] | |

| Glutamate-injured | 0.05 - 50 | Unaffected | Not significant | [1] |

Note: In the referenced study, while a significant overall difference in cell viability was found, specific percentage values for each concentration were not provided, except for the statistically significant decrease at 50 µM in uninjured cells.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. The following sections provide protocols for key experiments relevant to assessing the effects of levomepromazine on neuronal cell cultures.

Cell Viability Assay (Based on HT-22 Cell Studies)

This protocol is adapted from the methodology used to assess the effect of levomepromazine on HT-22 neuronal cell viability.[1]

a. Cell Culture:

-

Cell Line: Murine hippocampal neuronal cell line HT-22.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Humidified incubator at 37°C with a 5% CO₂ atmosphere.

b. Experimental Procedure:

-

Seed 5,000 HT-22 cells per well in a 96-well plate and allow them to attach and grow for 24 hours to reach 50-60% confluency.

-

Prepare stock solutions of levomepromazine in an appropriate solvent (e.g., DMSO or sterile water) and dilute to final concentrations (e.g., 0.05, 0.5, 10, 20, and 50 µM) in the culture medium.

-

For uninjured cells, replace the medium with the levomepromazine-containing medium. For glutamate-injured cells, pre-treat with levomepromazine for 30 minutes.

-

For the glutamate (B1630785) injury model, expose cells to 300 µM of glutamate for 17 hours.

-

Following the treatment period, assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay, following the manufacturer's instructions. This involves adding the CCK-8 solution to each well and incubating for a specified period before measuring the absorbance at a specific wavelength.

-

Express cell viability as a percentage of the untreated control group.

Apoptosis Assessment: Caspase-3 Activity Assay

This protocol describes a general method for quantifying the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

a. Materials:

-

Neuronal cells (e.g., SH-SY5Y, PC12, or HT-22) cultured in a 96-well plate.

-

Levomepromazine stock solution.

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC).

-

Cell lysis buffer.

-

Fluorometer.

b. Experimental Procedure:

-

Plate and treat neuronal cells with various concentrations of levomepromazine for the desired duration (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., staurosporine).

-

After treatment, lyse the cells using the provided lysis buffer and incubate on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Add the caspase-3 substrate to the cell lysates in a black 96-well plate.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

Quantify caspase-3 activity relative to the protein concentration of the cell lysate and express the results as a fold change compared to the untreated control.

Oxidative Stress Assessment: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a common method for detecting intracellular ROS levels using a fluorescent probe.

a. Materials:

-

Neuronal cells cultured in a 96-well plate.

-

Levomepromazine stock solution.

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microplate reader or fluorescence microscope.

b. Experimental Procedure:

-

Plate neuronal cells and allow them to adhere.

-

Treat the cells with various concentrations of levomepromazine for the desired time. Include a positive control (e.g., H₂O₂).

-

After treatment, wash the cells with warm PBS.

-

Load the cells with DCFH-DA (typically 5-10 µM in PBS or serum-free medium) and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a microplate reader (e.g., 485 nm excitation and 535 nm emission) or visualize and quantify the fluorescence using a fluorescence microscope.

-

Express the ROS levels as a percentage or fold change relative to the untreated control.

Mitochondrial Function Assessment: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol describes the use of a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential.

a. Materials:

-

Neuronal cells cultured on glass-bottom dishes or in a 96-well plate.

-

Levomepromazine stock solution.

-

Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye.

-

Confocal microscope or fluorescence microplate reader.

b. Experimental Procedure:

-

Plate neuronal cells and treat with levomepromazine for the desired duration. Include a positive control that depolarizes mitochondria (e.g., CCCP).

-

Load the cells with TMRM (typically 25-100 nM) or JC-1 (typically 1-5 µg/mL) in culture medium and incubate at 37°C for 20-30 minutes.

-

Wash the cells with warm medium or PBS.

-

For TMRM, acquire images using a confocal microscope with appropriate laser excitation and emission settings. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

For JC-1, measure the fluorescence of both the green monomers (indicating depolarized mitochondria) and the red J-aggregates (indicating polarized mitochondria) using a fluorescence plate reader or microscope. A decrease in the red/green fluorescence ratio signifies mitochondrial depolarization.

-

Quantify the changes in fluorescence intensity or ratio and express the results relative to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways affected by phenothiazines like levomepromazine in neuronal cells and a general workflow for neurotoxicity assessment.

Caption: Putative signaling cascade of levomepromazine-induced neuronal apoptosis.

Caption: Experimental workflow for neurotoxicity testing.

Caption: Logical relationship of the guide's core components.

Discussion and Future Directions

The available in vitro data specifically on levomepromazine's effects on neuronal cell lines is sparse and primarily focused on cell viability in the HT-22 cell line. The finding that high concentrations of levomepromazine reduce the viability of uninjured neuronal cells warrants further investigation to understand the underlying mechanisms.[1] While direct evidence is lacking, the broader literature on phenothiazines suggests that levomepromazine may induce neurotoxicity through the induction of apoptosis, oxidative stress, and mitochondrial dysfunction.

Future research should prioritize generating comprehensive dose-response data for levomepromazine in multiple neuronal cell lines, including the widely used SH-SY5Y and PC12 models. Key areas for investigation include:

-

Determination of IC50 values: Establishing the half-maximal inhibitory concentration for levomepromazine on neuronal viability and proliferation.

-

Apoptosis and Oxidative Stress Mechanisms: Quantifying markers of apoptosis (e.g., caspase-3 activation, Annexin V staining, Bax/Bcl-2 ratio) and oxidative stress (e.g., ROS production, lipid peroxidation) in response to levomepromazine treatment.

-

Mitochondrial Function: Directly assessing the impact of levomepromazine on mitochondrial membrane potential, ATP production, and mitochondrial-mediated apoptotic pathways.

-

Signaling Pathway Analysis: Elucidating the specific signaling cascades modulated by levomepromazine in neuronal cells to identify potential targets for mitigating neurotoxicity.

A more thorough understanding of the in vitro effects of levomepromazine on neuronal cell cultures is imperative for a complete safety and efficacy profile of this widely used antipsychotic. Such studies will provide invaluable insights for drug development professionals and clinicians, potentially leading to safer therapeutic strategies.

References

The Multifaceted Neuropharmacology of Levomepromazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic with a complex and broad pharmacological profile. Its therapeutic efficacy and side-effect profile are dictated by its interactions with a wide array of neurotransmitter systems. This technical guide provides a comprehensive overview of levomepromazine hydrochloride's effects on key neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and cholinergic receptors. We present a detailed summary of its binding affinities, delineate the associated signaling pathways, and provide archetypal experimental protocols for the characterization of such a compound. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Levomepromazine (also known as methotrimeprazine) is a phenothiazine antipsychotic that, despite being one of the earlier developed neuroleptics, continues to be utilized in specific clinical settings, particularly in palliative care for its sedative, antiemetic, and analgesic properties.[1][2] Its clinical actions are a direct consequence of its broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors.[3][4] Understanding the nuanced interactions of levomepromazine with these various receptors is crucial for elucidating its therapeutic mechanisms and predicting its adverse effect profile. This guide offers a detailed examination of these interactions, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling cascades.

Receptor Binding Affinity: A Quantitative Comparison

The pharmacological effects of levomepromazine are underpinned by its binding affinity (Ki) to a variety of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for levomepromazine at several key receptor subtypes, compiled from in vitro studies.

| Receptor Subtype | Levomepromazine Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| D1 | 54.3 | [5] |

| D2 | 4.3 - 8.6 | [5][6] |

| D2L | 8.6 | [5] |

| D2S | 4.3 | [5] |

| D3 | 8.3 | [5] |

| D4 | 7.9 | [5][6] |

| Serotonin Receptors | ||

| 5-HT2A | High Affinity | [6] |

| 5-HT2C | High Affinity | [6] |

| Adrenergic Receptors | ||

| α1 | High Affinity | [6] |

| α2 | High Affinity | [7] |

| Histamine Receptors | ||

| H1 | High Affinity | [6] |

| Muscarinic Receptors | ||

| M1-M5 | Moderate Affinity | [6] |

Effects on Neurotransmitter Systems and Signaling Pathways

Levomepromazine's antagonism of various G-protein coupled receptors (GPCRs) disrupts the normal signaling cascades initiated by endogenous neurotransmitters. The following sections detail these effects on the principal neurotransmitter systems.

Dopamine System

Levomepromazine exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4), which is characteristic of typical antipsychotics.[5] Antagonism of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effects.[8] However, blockade of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects.[9] D2 receptors are coupled to Gi/o proteins, and their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Levomepromazine, by blocking these receptors, prevents this inhibition.

Serotonin System

Levomepromazine demonstrates high affinity for 5-HT2A and 5-HT2C serotonin receptors.[6] Antagonism of 5-HT2A receptors is a feature of many atypical antipsychotics and may contribute to a lower incidence of extrapyramidal symptoms and efficacy against negative symptoms of schizophrenia. 5-HT2A receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Levomepromazine blocks this signaling cascade.

Adrenergic System

Levomepromazine is a potent antagonist of alpha-1 and alpha-2 adrenergic receptors.[7] Blockade of alpha-1 adrenergic receptors is responsible for some of its significant side effects, including orthostatic hypotension and sedation.[1] Similar to 5-HT2A receptors, alpha-1 adrenergic receptors are coupled to Gq/11 proteins and activate the phospholipase C signaling pathway. Levomepromazine's antagonism inhibits this pathway, leading to smooth muscle relaxation in blood vessels.

Histamine System

Levomepromazine is a potent antagonist of the histamine H1 receptor.[6] This action is the primary contributor to its strong sedative and hypnotic effects.[2] H1 receptors are also coupled to Gq/11 proteins, and their blockade by levomepromazine inhibits the phospholipase C pathway, which is involved in promoting wakefulness and alertness.

Cholinergic System

Levomepromazine has a moderate affinity for muscarinic acetylcholine (B1216132) receptors.[6] Its anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and constipation. Muscarinic receptors have several subtypes with different signaling mechanisms. M1, M3, and M5 receptors are coupled to Gq/11 proteins and activate the PLC pathway, while M2 and M4 receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase. Levomepromazine's antagonism at these receptors will have varied downstream effects depending on the receptor subtype. The diagram below illustrates the antagonism at M1 receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like levomepromazine is typically performed using competitive radioligand binding assays. This section provides a detailed, representative protocol.

Principle

This assay measures the ability of an unlabeled test compound (levomepromazine) to compete with a radiolabeled ligand for binding to a specific receptor in a tissue homogenate or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

General Experimental Workflow

Detailed Methodology (Example for Dopamine D2 Receptor)

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D2 receptor, or rat striatal tissue homogenates.[5]

-

Radioligand: [3H]Spiperone (a D2 antagonist) at a concentration close to its Kd (typically 0.1-0.5 nM).[5]

-

Test Compound: Levomepromazine hydrochloride dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Procedure:

-

Incubation: In a 96-well plate, combine the receptor preparation, [3H]spiperone, and varying concentrations of levomepromazine. For determining non-specific binding, a parallel set of wells will contain a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol). Total binding is determined in the absence of any competing ligand.

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C).[5]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the levomepromazine concentration. Non-linear regression analysis is used to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

-

Conclusion

Levomepromazine hydrochloride's complex pharmacology, characterized by its antagonism of a wide range of neurotransmitter receptors, accounts for its diverse clinical applications and side-effect profile. Its high affinity for dopamine D2, serotonin 5-HT2, adrenergic alpha-1 and alpha-2, and histamine H1 receptors, along with moderate affinity for muscarinic receptors, results in a multifaceted mechanism of action. This technical guide has provided a quantitative and mechanistic overview of these interactions, which is fundamental for the rational use of this compound and for the development of novel therapeutics with more selective receptor profiles. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is the mechanism of Levomepromazine? [synapse.patsnap.com]

- 3. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites (Journal Article) | OSTI.GOV [osti.gov]

- 4. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 6. benchchem.com [benchchem.com]

- 7. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of Levomepromazine: A Technical Guide for Psychosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116) (methotrimeprazine) is a low-potency phenothiazine (B1677639) antipsychotic with a complex pharmacological profile, exhibiting antagonist activity at a wide array of neurotransmitter receptors.[1][2] Its multimodal action has made it a subject of interest not only in psychiatry for conditions like schizophrenia but also in palliative care for its sedative, antiemetic, and analgesic properties.[1][3] This technical guide provides a comprehensive overview of the preclinical data on levomepromazine, focusing on its receptor binding affinities and its effects in established animal models of psychosis. The information is intended to serve as a resource for researchers investigating novel antipsychotic mechanisms and for professionals involved in drug development.

Pharmacodynamics: Receptor Binding Profile

The antipsychotic and side-effect profile of levomepromazine is a direct consequence of its interaction with multiple G-protein coupled receptors (GPCRs). Its therapeutic action in psychosis is primarily attributed to its antagonism of dopamine (B1211576) D2 receptors, while its broad receptor activity contributes to its other clinical effects and side effects.[4][5] The binding affinities (Ki) of levomepromazine for various human and rat receptors are summarized below. Lower Ki values indicate a higher binding affinity.

Dopamine Receptor Affinities

Levomepromazine demonstrates a high affinity for D2-like dopamine receptors (D2, D3, D4), which is characteristic of typical antipsychotics.[6][7] Its affinity for D1-like receptors is comparatively lower.[6]

Table 1: Levomepromazine Binding Affinities (Ki, nM) for Dopamine Receptors

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference(s) |

|---|---|---|---|

| rD1 | 54.3 | Human Recombinant (Sf9 cells) | [6] |

| rD2L | 8.6 | Human Recombinant (Sf9 cells) | [6] |

| rD2S | 4.3 | Human Recombinant (Sf9 cells) | [6] |

| rD3 | 8.3 | Human Recombinant (Sf9 cells) | [6] |

| rD4.2 | 7.9 | Human Recombinant (Sf9 cells) | [6] |

| D2-like | 10 | Rat Striatum |[4] |

r = recombinant

Serotonin (B10506), Adrenergic, Histamine (B1213489), and Muscarinic Receptor Affinities

Levomepromazine also exhibits significant binding to serotonin, adrenergic, histamine, and muscarinic receptors.[8] This broad profile is responsible for many of its other therapeutic effects (e.g., sedation via H1 antagonism) and side effects (e.g., hypotension via α1-adrenergic antagonism).[4][8]

Table 2: Levomepromazine Binding Affinities (Ki, nM) for Additional Receptors

| Receptor | Ki (nM) | Species/Tissue | Reference(s) |

|---|---|---|---|

| 5-HT2 | 0.49 | Human Brain | [8] |

| α1-Adrenergic | 0.81 | Human Brain | [8] |

| α2-Adrenergic | 14 | Human Brain | [8] |

| H1 | 1.9 | Not Specified | [8] |

| Muscarinic (M1-M5) | 29 | Not Specified |[8] |

Mechanism of Action: Multi-Receptor Antagonism

Levomepromazine's mechanism of action involves the blockade of multiple postsynaptic receptors, primarily in the central nervous system. The diagram below illustrates the primary receptor targets of levomepromazine.

Caption: Levomepromazine's multi-receptor antagonism pathway.

Experimental Protocols: In Vitro Assays

Competitive Radioligand Binding Assay

The receptor binding affinities (Ki values) presented above are determined using competitive radioligand binding assays. This technique quantifies the ability of an unlabeled drug (the "competitor," e.g., levomepromazine) to displace a specific radiolabeled ligand from a receptor.

Objective: To determine the binding affinity (Ki) of levomepromazine for a specific receptor subtype.

Materials:

-

Receptor Source: Homogenized tissue from specific brain regions (e.g., rat striatum for dopamine receptors) or cell lines transfected to express a single human recombinant receptor subtype.

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors).

-

Test Compound: Unlabeled levomepromazine, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.

-

Assay Buffer: A buffer solution designed to maintain optimal pH and ionic conditions for receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Non-specific Binding (NSB) Agent: A high concentration of a non-radioactive ligand that saturates all target receptors, used to determine background signal.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate receptor-bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity captured on the filters.

Procedure:

-

Membrane Preparation: The receptor source tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors of interest. The final membrane pellet is resuspended in the assay buffer.

-

Assay Incubation: The assay is typically performed in a 96-well plate. The following components are added to the wells:

-

Receptor membrane preparation.

-

A fixed concentration of the radioligand.

-

Either buffer (for total binding), the NSB agent (for non-specific binding), or varying concentrations of levomepromazine (for competition).

-

-

Equilibrium: The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: The radioactivity on each filter is measured using a scintillation counter.

Data Analysis:

-

The concentration of levomepromazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Preclinical Efficacy: Animal Models of Psychosis

Animal models are essential for evaluating the potential antipsychotic efficacy of compounds like levomepromazine. These models aim to replicate specific endophenotypes of psychosis, such as sensorimotor gating deficits or dopamine system hyperactivity.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance behavior without causing general motor impairment. Antipsychotic drugs characteristically inhibit the avoidance response at doses that do not affect the animal's ability to escape the aversive stimulus.

Experimental Protocol (based on Möller et al., 1987):

-

Subjects: Male Wistar rats.

-

Apparatus: A two-way shuttle box with two compartments connected by an opening. The floor of each compartment is a grid that can deliver a mild electric shock.

-

Training: Rats are trained over multiple sessions. Each trial begins with a conditioned stimulus (CS), such as a light or tone, for a set period (e.g., 10 seconds). If the rat moves to the other compartment during the CS, it avoids the unconditioned stimulus (US). If it fails to move, the US (a mild foot shock, e.g., 0.7 mA) is delivered through the grid floor until the rat escapes to the other compartment. An avoidance response is recorded if the rat moves during the CS; an escape response is recorded if it moves during the US.

-

Drug Testing: Once rats achieve a stable, high level of avoidance responding (e.g., >80% avoidance), they are treated with levomepromazine (or vehicle) at various doses prior to a test session.

-

Parameters Measured:

-

Number of avoidance responses.

-

Number of escape failures (i.e., not escaping the shock within a set time).

-

Latency to respond.

-

Quantitative Data: A study by Möller and colleagues (1987) evaluated the effect of levomepromazine and its metabolites on the conditioned avoidance response in rats.

Table 3: Effect of Levomepromazine on Conditioned Avoidance Response in Rats

| Compound | ED50 for CAR Suppression (mg/kg) |

|---|---|

| Levomepromazine | 1.8 |

| N-desmethyl-levomepromazine | 2.5 |

| Levomepromazine sulfoxide (B87167) | > 20 (inactive) |

ED50: The dose required to produce a 50% reduction in the conditioned avoidance response.

These results demonstrate that levomepromazine and its N-desmethyl metabolite are effective at suppressing the conditioned avoidance response, consistent with antipsychotic activity. The sulfoxide metabolite was found to be inactive.

Caption: Logical workflow of a Conditioned Avoidance Response trial.

Apomorphine-Induced Stereotypy

Experimental Protocol:

-

Subjects: Male rats (e.g., Sprague-Dawley) or mice.

-

Acclimation: Animals are placed in individual observation cages (e.g., clear Plexiglas) and allowed to acclimate for a period (e.g., 30-60 minutes).

-

Pre-treatment: Animals are pre-treated with various doses of levomepromazine or vehicle via a specific route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

-

Apomorphine (B128758) Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with a dose of apomorphine known to reliably induce stereotypy (e.g., 1.0 mg/kg, s.c.).

-

Behavioral Scoring: Immediately after the apomorphine injection, stereotyped behavior is observed and scored by a trained observer (blinded to the treatment groups) at regular intervals (e.g., every 5-10 minutes for 1-2 hours). A common rating scale is used (e.g., 0 = asleep or stationary; 6 = continuous gnawing or biting).

-

Data Analysis: The total stereotypy score for each animal is calculated. The ability of levomepromazine to reduce the apomorphine-induced stereotypy score compared to the vehicle-treated group is analyzed.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. The model is based on the observation that a weak sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus (pulse) will inhibit the startle reflex. This deficit can be induced in animals by dopamine agonists (like apomorphine) or NMDA antagonists (like MK-801), and antipsychotics are tested for their ability to restore normal PPI.

Experimental Protocol:

-

Subjects: Rats or mice.

-

Apparatus: A startle chamber equipped with a sensor to detect whole-body startle movements and a speaker to deliver acoustic stimuli.

-

Procedure: The animal is placed in the chamber and allowed to acclimate to a background white noise (e.g., 65-70 dB). The test session consists of a series of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure baseline startle.

-

Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) that does not elicit a startle response.

-

Prepulse-pulse trials: The prepulse is presented a short time (e.g., 30-120 ms) before the pulse.

-

No-stimulus trials: Only background noise to measure baseline movement.

-

-

Drug Testing: To test for antipsychotic effects, a PPI deficit is first induced using a psychotomimetic agent (e.g., apomorphine or MK-801). Animals are then pre-treated with levomepromazine (or vehicle) before the psychotomimetic challenge and subsequent PPI testing.

-

Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: % PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100] . The ability of levomepromazine to reverse the drug-induced deficit in % PPI is the primary outcome.

Conclusion

The preclinical data for levomepromazine firmly establish its profile as a multi-receptor antagonist with high affinity for dopamine D2, serotonin 5-HT2, α1-adrenergic, and histamine H1 receptors. This binding profile is consistent with its classification as a low-potency antipsychotic with significant sedative and hypotensive properties. In vivo, its efficacy in the conditioned avoidance response model in rats provides predictive validity for its antipsychotic action. While specific preclinical data in other standard models like apomorphine-induced stereotypy and prepulse inhibition are not extensively documented in the available literature, its potent D2 receptor antagonism strongly suggests it would demonstrate efficacy in these paradigms. This guide provides a foundational summary of the key preclinical methodologies and data essential for understanding the pharmacological basis of levomepromazine's action in the context of psychosis.

References

- 1. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 7. Subacute apomorphine injections in rats: effects on components of behavioral stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Activities of Levomepromazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic with a complex pharmacological profile. While its therapeutic effects in psychosis are primarily attributed to dopamine (B1211576) D2 receptor antagonism, levomepromazine interacts with a wide array of other neurotransmitter receptors.[1][2] These off-target activities are responsible for its diverse clinical applications, including antiemetic, analgesic, and sedative effects, but also contribute significantly to its side-effect profile.[1][3] This guide provides a detailed overview of the off-target binding profile of levomepromazine hydrochloride, the experimental methods used to determine these interactions, and the resultant signaling pathway modulation.

Off-Target Receptor Binding Profile of Levomepromazine

Levomepromazine's "dirty drug" characteristic stems from its ability to act as an antagonist at numerous receptors beyond the dopamine D2 receptor.[2] Its broad receptor-binding profile includes significant affinity for serotonin (B10506), histamine, adrenergic, and muscarinic receptors.[1][4] The binding affinity of a drug for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for levomepromazine at various human recombinant receptors.

| Receptor Superfamily | Receptor Subtype | Levomepromazine Ki (nM) | Primary Clinical Implication of Antagonism |

| Dopaminergic | D1 | 54.3[5][6] | Contributes to antipsychotic effect |

| D2 (D2L, D2S) | 4.3 - 8.6[5][6] | Primary antipsychotic effect, antiemetic, risk of extrapyramidal symptoms | |

| D3 | 8.3[5][6] | Potential role in mood and cognition | |

| D4.2 | 7.9[5][6] | Atypical antipsychotic properties | |

| Serotonergic | 5-HT2A | High Affinity[6][7] | Atypical antipsychotic properties, anxiolytic effects |

| 5-HT2C | High Affinity[1][6] | Anxiolytic and antidepressant effects, weight gain | |

| Histaminergic | H1 | High Affinity[1][6] | Potent sedative and hypnotic effects, antiemetic, weight gain |

| Adrenergic | α1 | High Affinity[6][7] | Orthostatic hypotension, dizziness |

| α2 | Moderate Affinity[7] | Complex effects on blood pressure and sedation | |

| Muscarinic | M1-M5 | Moderate Affinity[6] | Anticholinergic side effects (dry mouth, blurred vision, constipation, urinary retention) |

Experimental Protocols for Determining Receptor Binding Affinity

The quantitative data presented above are typically determined using competitive radioligand binding assays. This technique is a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (levomepromazine) to compete with a radiolabeled ligand (a molecule with known high affinity for the target receptor) for binding to that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Generalized Protocol for Radioligand Binding Assay

-

Membrane Preparation :

-

Tissues or cells expressing the target receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined.

-

-

Assay Setup :

-

The assay is typically performed in a 96-well plate format.

-

Three types of wells are prepared:

-

Total Binding (TB): Contains membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled ligand known to saturate the receptors, thereby measuring the binding of the radioligand to non-receptor components.

-

Competition: Contains membranes, radioligand, and varying concentrations of the test compound (levomepromazine).

-

-

-

Incubation :

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Filtration and Washing :

-

The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

-

Quantification :

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis :

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Non-linear regression analysis is used to determine the IC50 value from the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-